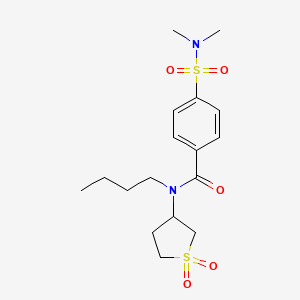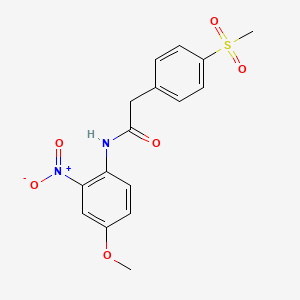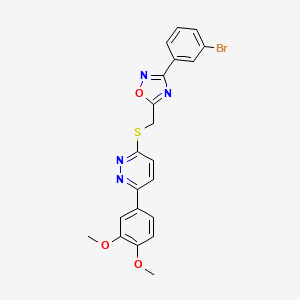![molecular formula C17H18BrN5O B2934949 3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034493-37-1](/img/structure/B2934949.png)
3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a piperazine ring, and a cyclopropyl group, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common method is the bromination of pyridine to obtain 5-bromopyridine . This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group.
The next step involves the coupling of the bromopyridine derivative with piperazine. This can be achieved through a nucleophilic substitution reaction, where the piperazine ring is introduced to the carbonylated bromopyridine under basic conditions.
Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of the reduced pyridazine derivative.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromopyridine
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
- Indole derivatives
Uniqueness
3-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c18-14-9-13(10-19-11-14)17(24)23-7-5-22(6-8-23)16-4-3-15(20-21-16)12-1-2-12/h3-4,9-12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZYDEZKDBTCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2934866.png)

![5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2934869.png)


![N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2934874.png)

![4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)


![1-(4-fluoro-3-methylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934884.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2934885.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
